molecular formula C17H24FNO5S B1408229 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine CAS No. 1704069-32-8

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B1408229
CAS No.: 1704069-32-8
M. Wt: 373.4 g/mol
InChI Key: UGFVAVNOFSKYSQ-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound featuring a morpholine ring, a sulfonyl group, and a fluorinated phenyl ring with a dioxolane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorinated Phenyl Intermediate: The starting material, 4-fluoro-2-nitrophenol, undergoes a nucleophilic aromatic substitution reaction with 4,4,5,5-tetramethyl-1,3-dioxolane-2-methanol under basic conditions to form the fluorinated phenyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the sulfonylated intermediate reacts with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It can be utilized in the development of specialty chemicals and polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dioxolane ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Uniqueness

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine stands out due to its combination of a morpholine ring, sulfonyl group, and fluorinated phenyl ring with a dioxolane substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFVAVNOFSKYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Reactant of Route 2
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4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Reactant of Route 3
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Reactant of Route 5
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Reactant of Route 6
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine

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